4-Bromomethyl-2-(4-chlorophenyl)thiazole

Catalog No.
S6629762
CAS No.
835346-86-6
M.F
C10H7BrClNS
M. Wt
288.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromomethyl-2-(4-chlorophenyl)thiazole

CAS Number

835346-86-6

Product Name

4-Bromomethyl-2-(4-chlorophenyl)thiazole

IUPAC Name

4-(bromomethyl)-2-(4-chlorophenyl)-1,3-thiazole

Molecular Formula

C10H7BrClNS

Molecular Weight

288.59 g/mol

InChI

InChI=1S/C10H7BrClNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2

InChI Key

AMTMXFWQOUHDAS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=CS2)CBr)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CBr)Cl
  • Precursor for Heterocyclic Scaffolds

    The presence of a bromomethyl group suggests 4-Bromomethyl-2-(4-chlorophenyl)-thiazole could serve as a precursor for the synthesis of more complex heterocyclic molecules. By substituting the bromine atom, researchers might introduce various functionalities, leading to novel compounds with diverse properties.

  • Antitumor Activity Investigation

    The thiazole ring is a common core structure found in several known therapeutic agents, including some with antitumor activity []. Further research into 4-Bromomethyl-2-(4-chlorophenyl)-thiazole could involve investigating its potential as an antitumor agent or as a scaffold for designing new antitumor drugs.

  • Antimicrobial Studies

    Research suggests that some thiazole derivatives exhibit antimicrobial properties []. Given the presence of the thiazole ring, 4-Bromomethyl-2-(4-chlorophenyl)-thiazole could be a candidate for studies evaluating its potential effectiveness against various microbes.

4-Bromomethyl-2-(4-chlorophenyl)thiazole is a synthetic organic compound characterized by its thiazole ring, which contains sulfur and nitrogen atoms. This compound features a bromomethyl group at the 4-position and a 4-chlorophenyl substituent at the 2-position of the thiazole ring. The thiazole moiety is known for its biological activity and versatility in

Typical of thiazole derivatives, including:

  • Electrophilic Substitution: The presence of the bromomethyl group allows for further functionalization through electrophilic aromatic substitution.
  • Nucleophilic Addition: The thiazole ring can participate in nucleophilic attacks due to the electron-deficient nature of the nitrogen atom.
  • Bromination: The compound can react with brominating agents, which can add bromine to different positions on the aromatic ring or the thiazole itself .

4-Bromomethyl-2-(4-chlorophenyl)thiazole exhibits notable biological activities, particularly in:

  • Antimicrobial Activity: Studies have shown that thiazole derivatives can inhibit bacterial growth, including strains like Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
  • Enzyme Inhibition: The compound may interact with various enzymes, influencing metabolic pathways and potentially leading to therapeutic effects .

The synthesis of 4-Bromomethyl-2-(4-chlorophenyl)thiazole typically involves several steps:

  • Formation of Thiazole Ring: The initial step often involves reacting thiourea with appropriate carbonyl compounds (like acetophenone) under acidic conditions to form the thiazole core.
  • Bromination: Bromination can be achieved using brominating agents such as N-bromosuccinimide (NBS), targeting specific positions on the thiazole or phenyl rings.
  • Functionalization: Further reactions can introduce additional functional groups, enhancing biological activity or modifying physical properties .

This compound finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a lead compound for developing new antimicrobial and anticancer drugs.
  • Material Science: Thiazole derivatives are used in creating polymers and other materials due to their unique electronic properties.
  • Agricultural Chemistry: Some thiazole compounds are investigated for their potential as agrochemicals or pesticides .

Interaction studies have indicated that 4-Bromomethyl-2-(4-chlorophenyl)thiazole can bind to various biological targets:

  • Molecular Docking Studies: These studies suggest that the compound may effectively interact with specific enzymes or receptors, potentially inhibiting their activity.
  • Structure-Activity Relationship Analysis: Variations in substituents on the thiazole ring significantly influence biological activity, helping to optimize compounds for desired effects .

Several compounds share structural similarities with 4-Bromomethyl-2-(4-chlorophenyl)thiazole. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-2-(4-fluorophenyl)thiazoleSimilar bromomethyl and phenyl groupsFluorine substituent may enhance lipophilicity
2-(4-chlorophenyl)-4-methylthiazoleMethyl group instead of bromomethylPotentially different biological activity profile
4-Chloromethyl-2-(phenyl)thiazoleChloromethyl instead of bromomethylDifferent reactivity patterns due to chlorine

These compounds illustrate variations in substituents that affect both chemical reactivity and biological activity, highlighting the uniqueness of 4-Bromomethyl-2-(4-chlorophenyl)thiazole in its specific combination of functional groups .

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

286.91711 g/mol

Monoisotopic Mass

286.91711 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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